(3S,4R)-4-(dimethylamino)oxolan-3-ol physical and chemical properties
(3S,4R)-4-(dimethylamino)oxolan-3-ol physical and chemical properties
An In-depth Technical Guide to (3S,4R)-4-(dimethylamino)oxolan-3-ol
Abstract
(3S,4R)-4-(dimethylamino)oxolan-3-ol is a chiral substituted tetrahydrofuran derivative featuring a vicinal, or 1,2-, amino alcohol functional group arrangement with a defined trans stereochemistry. The tetrahydrofuran (oxolane) ring is a prevalent scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including improved solubility and metabolic stability, when incorporated into drug candidates. The presence of both a hydrogen-bond-donating alcohol and a basic dimethylamino group makes this molecule a versatile building block for creating complex molecular architectures with specific three-dimensional orientations. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of (3S,4R)-4-(dimethylamino)oxolan-3-ol, its logical synthesis, expected spectroscopic characteristics, and its potential applications in modern drug discovery and development.
Molecular Structure and Physicochemical Properties
The structure of (3S,4R)-4-(dimethylamino)oxolan-3-ol is characterized by a five-membered saturated ether ring (oxolane). The substituents at the C3 and C4 positions, a hydroxyl group and a dimethylamino group respectively, are in a trans configuration relative to each other. This specific stereochemistry is crucial for its application as a chiral building block, where precise spatial arrangement is necessary for selective interaction with biological targets.
General Properties
While specific experimental data for the (3S,4R) stereoisomer is not widely published, data for the general structure (CAS No. 10295-90-6) provides a baseline for its physical properties. It is expected to be a liquid or low-melting solid at room temperature.
Table 1: Physical and Chemical Properties of 4-(dimethylamino)oxolan-3-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Exact Mass | 131.094629 g/mol | Calculated |
| CAS Number | 10295-90-6 (unspecified stereochemistry) | [1] |
| Density | 1.08 g/cm³ | [1] |
| Boiling Point | 226.7 °C at 760 mmHg | [1] |
| Flash Point | 90.9 °C | [1] |
| Polar Surface Area (PSA) | 32.7 Ų | [1] |
| Predicted XLogP3 | -0.69 | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) |[2] |
Note: The quantitative data in this table is sourced from a commercial supplier for a product of unspecified stereochemistry and should be considered representative.[1] Properties for the specific (3S,4R) enantiomer, such as optical rotation, may differ.
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis of chiral amino alcohols is a well-established field in organic chemistry. A logical and efficient route to (3S,4R)-4-(dimethylamino)oxolan-3-ol involves the stereospecific ring-opening of a suitable chiral epoxide precursor with dimethylamine. The trans stereochemistry of the final product is a direct consequence of the Sₙ2 mechanism of epoxide opening, which proceeds with an inversion of configuration at the site of nucleophilic attack.
A plausible precursor for this synthesis is (3S,4R)-epoxytetrahydrofuran. The nucleophilic attack of dimethylamine would preferentially occur at the C4 position, leading to the desired (3S,4R) product.
Caption: Proposed synthesis via epoxide ring-opening.
Experimental Protocol (General Methodology):
-
Reaction Setup: To a solution of the chiral epoxide precursor in a suitable polar aprotic solvent (e.g., THF, isopropanol) in a sealed pressure vessel, add an excess of dimethylamine (either as a solution in a solvent like THF or as condensed gas).
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 60-100 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent any excess pressure. Remove the solvent and excess dimethylamine under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent and purify using column chromatography or distillation to yield the pure product.
Chemical Reactivity
The chemical behavior of (3S,4R)-4-(dimethylamino)oxolan-3-ol is dictated by its two primary functional groups:
-
Secondary Alcohol (-OH): This group can undergo standard alcohol reactions such as oxidation to a ketone, esterification with carboxylic acids or acyl chlorides, and etherification (e.g., Williamson ether synthesis).
-
Tertiary Amine (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It readily forms salts with acids and can be quaternized by reacting with alkyl halides.
Spectroscopic Analysis (Predicted)
Due to the lack of publicly available experimental spectra for (3S,4R)-4-(dimethylamino)oxolan-3-ol, this section provides a predicted analysis based on its structure and data from analogous compounds.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~ 4.0-3.5 ppm (m, 4H): Complex multiplet signals corresponding to the protons on the tetrahydrofuran ring (H2, H3, H4, H5). The protons adjacent to the oxygen atom (H2 and H5) are expected to be the most deshielded.
-
δ ~ 2.5-2.3 ppm (s, 6H): A sharp singlet corresponding to the six equivalent protons of the two methyl groups of the dimethylamino moiety.
-
δ (variable) (br s, 1H): A broad singlet for the hydroxyl proton. Its chemical shift is concentration and solvent-dependent and it may exchange with D₂O.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~ 75-70 ppm: Signal for the carbon atom bearing the hydroxyl group (C3).
-
δ ~ 72-68 ppm: Signals for the carbons adjacent to the ring oxygen (C2 and C5).
-
δ ~ 65-60 ppm: Signal for the carbon atom bearing the dimethylamino group (C4).
-
δ ~ 45-40 ppm: Signal for the two equivalent methyl carbons of the dimethylamino group.
Caption: Predicted key signals in NMR spectra.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 131. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 116) or cleavage adjacent to the amino or alcohol groups.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be the base peak at m/z = 132.
Infrared (IR) Spectroscopy
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~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.
-
~2950-2850 cm⁻¹ (strong): C-H stretching from the alkyl groups on the ring and the N-methyl groups.
-
~1100 cm⁻¹ (strong): C-O-C stretching from the tetrahydrofuran ether linkage.
-
~1050 cm⁻¹ (medium): C-N stretching vibration.
Applications in Drug Discovery and Development
The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for phenyl or cyclohexyl rings to improve physicochemical properties such as solubility and metabolic stability.[6] The introduction of amino and hydroxyl groups provides vectors for further chemical modification and key interaction points (hydrogen bond donors and acceptors) for binding to biological targets.
Derivatives of 3-amino-tetrahydrofuran have been investigated for a variety of therapeutic applications:
-
Anticoagulants: The rigid tetrahydrofuran core is used to orient substituents for optimal interaction with the S1 and S4 pockets of the Factor Xa active site, a key enzyme in the blood coagulation cascade.[2]
-
Psychotropic Agents: Novel tetracyclic systems incorporating a tetrahydrofuran moiety have been evaluated as potential broad-spectrum agents for treating psychosis, anxiety, and depression.[7]
-
Antiviral Agents: The chiral parent compound, 3-hydroxytetrahydrofuran, is a crucial intermediate in the synthesis of several launched HIV protease inhibitors, such as amprenavir and fosamprenavir.[8] This highlights the importance of the substituted tetrahydrofuran scaffold in developing effective antiviral therapies.
The specific (3S,4R) stereochemistry of the title compound makes it an attractive chiral building block for the enantioselective synthesis of complex drug candidates, where precise control over the three-dimensional structure is paramount for achieving desired efficacy and safety profiles.
Safety and Handling
-
Potential Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
Conclusion
(3S,4R)-4-(dimethylamino)oxolan-3-ol is a valuable chiral building block with significant potential for application in pharmaceutical research and development. Its well-defined stereochemistry and the presence of versatile alcohol and amine functional groups on a medicinally relevant tetrahydrofuran scaffold make it an ideal starting point for the synthesis of novel therapeutic agents. While detailed experimental data for this specific isomer is scarce in public literature, its properties can be reliably predicted based on established chemical principles and data from analogous structures. Further investigation and characterization of this compound are warranted to fully unlock its potential in the creation of next-generation therapeutics.
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